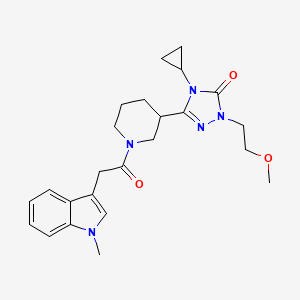

![molecular formula C16H11F6NO B2850412 N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide CAS No. 424805-00-5](/img/structure/B2850412.png)

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Agent Development

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide: derivatives have been synthesized and studied for their potential as potent growth inhibitors of drug-resistant bacteria . These compounds have shown effectiveness against menacing pathogens like Enterococci and methicillin-resistant Staphylococcus aureus (MRSA), which are responsible for a majority of nosocomial infections. The derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating their strong antimicrobial properties.

Organocatalysis in Organic Chemistry

The motif of 3,5-bis(trifluoromethyl)phenyl has been identified as a privileged structure in the development of organocatalysts . These catalysts are crucial for activating substrates and stabilizing developing negative charges in transition states through double hydrogen bonding. The use of such motifs in thiourea derivatives has rapidly increased, highlighting the importance of N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide in promoting organic transformations.

Covalent Ligand Discovery

This compound has been utilized as a fragment electrophile or “scout” fragment in fragment-based covalent ligand discovery . It can be used alone or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation. This application is significant for E3 ligase discovery, which is a critical step in the development of new therapeutic drugs.

Catalyst Development

The 3,5-bis(trifluoromethyl)phenyl motif is extensively used in H-bond catalysts, which are employed in various organic reactions . The ability of these catalysts to facilitate reactions by stabilizing oxyanions makes them valuable for a wide range of organic synthesis processes.

Antibiotic-Resistant Bacterial Infections

Novel antibiotics are urgently needed to tackle antibiotic-resistant bacterial infections. The design and synthesis of new pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have led to the discovery of several lead compounds that are bactericidal and potent against MRSA persisters . These compounds are also effective against S. aureus biofilms, which are notoriously difficult to eradicate.

Anionic Phase-Transfer Catalysis

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide: has been used as an anionic phase-transfer catalyst . This application is crucial for the solvent extraction of cations and the development of solvent polymeric membrane electrodes and optodes, which are essential tools in analytical chemistry.

Safety and Hazards

Mecanismo De Acción

Target of Action

Related compounds such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been used extensively in promoting organic transformations .

Mode of Action

Related compounds have the ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Related compounds have been found to play a very important role in the development of h-bond organocatalysts .

Propiedades

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F6NO/c1-9-3-2-4-10(5-9)14(24)23-13-7-11(15(17,18)19)6-12(8-13)16(20,21)22/h2-8H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCPTPWAXHYTPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2850329.png)

![2,7-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2850331.png)

![5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B2850335.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2850348.png)

![methyl 5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylate](/img/structure/B2850352.png)